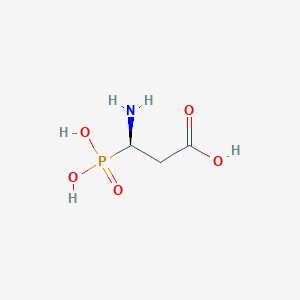
(3R)-3-Amino-3-phosphonopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-phosphonopropanoic acid is a non-proteinogenic amino acid that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group and a phosphonic acid group attached to a three-carbon backbone. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-phosphonopropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable phosphonate ester with an amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of ®-3-Amino-3-phosphonopropanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Amino-3-phosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of acid chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, phosphine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-Amino-3-phosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-phosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
(S)-3-Amino-3-phosphonopropanoic acid: The enantiomer of ®-3-Amino-3-phosphonopropanoic acid with different stereochemistry.
Phosphonoalanine: A similar compound with a phosphonic acid group attached to an alanine backbone.
Aminophosphonic acids: A broader class of compounds with similar functional groups but varying carbon backbones.
Uniqueness: ®-3-Amino-3-phosphonopropanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or other similar compounds. Its distinct structure allows for specific applications in research and industry that may not be achievable with other compounds.
Propiedades
Número CAS |
85249-44-1 |
|---|---|
Fórmula molecular |
C3H8NO5P |
Peso molecular |
169.07 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 |
Clave InChI |
PYNYIIAOBBMFDZ-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](N)P(=O)(O)O)C(=O)O |
SMILES canónico |
C(C(N)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
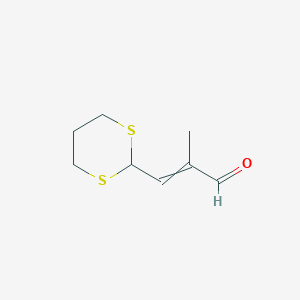
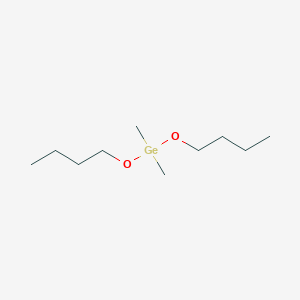
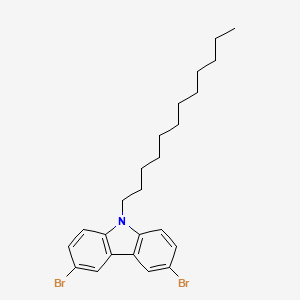
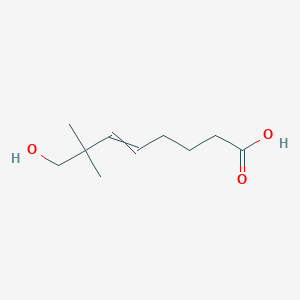
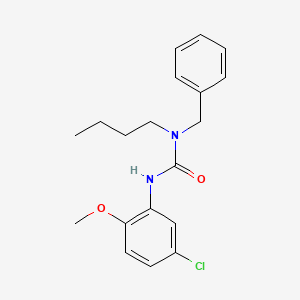
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
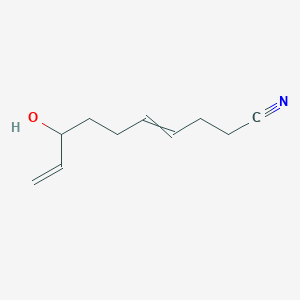
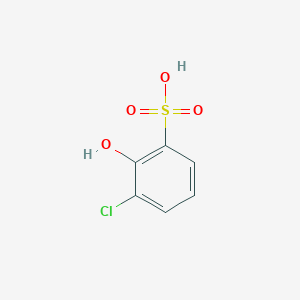
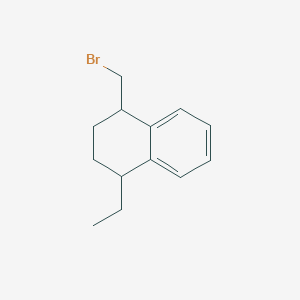

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
